

## image acquisition and reconstruction parameters for <sup>68</sup>Ga-NOTA-AE105 PET

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nota-AE105 |           |
| Cat. No.:            | B12388337  | Get Quote |

# Application Notes and Protocols for <sup>68</sup>Ga-NOTA-AE105 PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the image acquisition and reconstruction parameters for Positron Emission Tomography (PET) imaging using the novel radioligand <sup>68</sup>Ga-**NOTA-AE105**, which targets the urokinase-type plasminogen activator receptor (uPAR). The information is compiled from preclinical and clinical studies to guide researchers in designing and implementing imaging protocols.

# Introduction to <sup>68</sup>Ga-NOTA-AE105 and uPAR Targeting

The urokinase-type plasminogen activator receptor (uPAR) is a key protein involved in cancer cell invasion and metastasis.[1] Its overexpression is a biomarker for aggressiveness in various cancers, including prostate, breast, and bladder cancer.[2][3] <sup>68</sup>Ga-**NOTA-AE105** is a PET radioligand developed to non-invasively image uPAR expression, offering potential for diagnosis, prognostication, and patient stratification for uPAR-targeted therapies.[1][4] The AE105 peptide component of the radioligand binds with high affinity to uPAR.

### Signaling Pathway and Experimental Workflow



The following diagrams illustrate the uPAR signaling pathway's role in cancer progression and a general workflow for a <sup>68</sup>Ga-**NOTA-AE105** PET imaging study.



Click to download full resolution via product page

Caption: High-level overview of the uPAR signaling pathway in cancer.





Click to download full resolution via product page

Caption: General experimental workflow for a clinical <sup>68</sup>Ga-**NOTA-AE105** PET study.



### **Experimental Protocols**Patient Preparation and Tracer Administration

- Patient Selection: Patients diagnosed with cancers known to overexpress uPAR, such as prostate, breast, bladder, glioma, and neuroendocrine tumors, are suitable candidates.
- Informed Consent: All participants must provide written informed consent before inclusion in a study.
- Radiotracer Synthesis: <sup>68</sup>Ga-NOTA-AE105 is synthesized as previously described in the literature.
- Injected Dose: A typical intravenous dose of approximately 200 MBq of <sup>68</sup>Ga-NOTA-AE105 is administered. The median injected activity can range from 142 to 228 MBq. The effective dose is approximately 0.015 mSv/MBq, resulting in a radiation burden of about 3 mSv for a 200 MBq dose.
- Uptake Time: PET scans are typically initiated 20 minutes after the intravenous administration of the tracer. Dynamic scans may be performed, starting at the time of injection and continuing for up to 60 minutes. First-in-human studies have also performed serial scans at 10 minutes, 1 hour, and 2 hours post-injection to assess biodistribution and dosimetry.

#### **PET Image Acquisition**

PET imaging can be performed on integrated PET/CT or PET/MRI systems.

- PET/CT Acquisition:
  - Scanner: Biograph mCT (Siemens) or similar.
  - Scan Range: Whole-body scans are typically acquired from the mid-femur to the vertex of the skull.
  - Acquisition Mode: 3-dimensional mode.
  - Acquisition Time: Approximately 4 minutes per bed position.



- PET/MRI Acquisition:
  - Scanner: Biograph mMR (Siemens) or similar.
  - Scan Duration: Dynamic scans for 60 minutes or static scans acquired over specific time frames (e.g., 20-40 minutes post-injection).

#### **Image Reconstruction Parameters**

- Reconstruction Algorithm: Iterative reconstruction algorithms such as 3-dimensional ordinary Poisson ordered-subset expectation-maximization (3D-OP-OSEM) are commonly used.
- Corrections: Attenuation and scatter correction are applied. For PET/MRI, a pseudo-CT generated from MRI sequences (e.g., UTE) can be used for attenuation correction.
- Iterations and Subsets: Typical parameters are 2 iterations and 21 subsets. Another protocol used 4 iterations and 21 subsets.
- Filter: A Gaussian filter (e.g., 2 mm or 3.5 mm) is often applied post-reconstruction.
- Additional Features: Point-spread function and time-of-flight information may be included in the reconstruction process to improve image quality.

#### **Quantitative Data Summary**

The following tables summarize key quantitative parameters from clinical studies of <sup>68</sup>Ga-**NOTA-AE105** PET.

Table 1: Radiotracer Administration and Dosimetry



| Parameter                     | Value                            | Reference |
|-------------------------------|----------------------------------|-----------|
| Median Injected Dose          | ~200 MBq (range: 142-228<br>MBq) |           |
| Median Injected Mass          | 17.2 μg (range: 8.7-39.8 μg)     |           |
| Effective Dose                | 0.015 mSv/MBq                    |           |
| Radiation Burden (at 200 MBq) | ~3 mSv                           | -         |

Table 2: PET Image Acquisition Parameters

| Parameter            | PET/CT                                         | PET/MRI                                     | Reference |
|----------------------|------------------------------------------------|---------------------------------------------|-----------|
| Scanner              | Biograph mCT                                   | Biograph mMR                                |           |
| Uptake Time          | 20 min (static) or 10,<br>60, 120 min (serial) | 0-60 min (dynamic) or<br>20-40 min (static) |           |
| Scan Range           | Mid-femur to vertex                            | Brain or Whole-body                         | -         |
| Acquisition Time/Bed | 4 min                                          | N/A (dynamic)                               | -         |

Table 3: PET Image Reconstruction Parameters

| Parameter       | Setting 1                         | Setting 2                            | Reference |
|-----------------|-----------------------------------|--------------------------------------|-----------|
| Algorithm       | 3D-OP-OSEM                        | 3D-OP-OSEM                           |           |
| Iterations      | 2                                 | 4                                    | -         |
| Subsets         | 21                                | 21                                   | -         |
| Gaussian Filter | 2 mm                              | 3.5 mm                               | -         |
| Corrections     | Attenuation, Scatter,<br>PSF, ToF | Attenuation (pseudo-<br>CT), Scatter | _         |

### **Safety and Stability**



No adverse events or clinically detectable pharmacologic effects have been reported in first-in-human studies of <sup>68</sup>Ga-**NOTA-AE105**. The radioligand demonstrates good in vivo stability and is cleared from tissues primarily through renal excretion.

#### Conclusion

<sup>68</sup>Ga-**NOTA-AE105** PET is a promising and safe imaging modality for the non-invasive assessment of uPAR expression in various cancers. The protocols outlined in these notes, derived from published clinical trials, provide a solid foundation for researchers and clinicians to implement this imaging technique. Standardization of acquisition and reconstruction parameters is crucial for ensuring the comparability of results across different studies and institutions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Urokinase Plasminogen Activator Receptor-PET with 68Ga-NOTA-AE105: First Clinical Experience with a Novel PET Ligand PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Dosimetry, and Tumor Detection Ability of 68Ga-NOTA-AE105: First-in-Human Study of a Novel Radioligand for uPAR PET Imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Facebook [cancer.gov]
- To cite this document: BenchChem. [image acquisition and reconstruction parameters for <sup>68</sup>Ga-NOTA-AE105 PET]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388337#image-acquisition-and-reconstruction-parameters-for-ga-nota-ae105-pet]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com